In Vivo Carcinogenic Potency: Aristolochic Acid II Induces Nearly Two-Fold Higher Mutation Frequency Than Aristolochic Acid I
In a direct head-to-head in vivo study using gptδ transgenic mice, AAII induced mutations at a frequency nearly two-fold higher than that induced by AAI when both compounds were administered intragastrically at equivalent doses (5 mg/kg, 5 times per week for 6 weeks). This elevated mutagenicity was associated with higher levels of AAII-derived DNA adducts in both kidney and plasma compartments [1].
| Evidence Dimension | In vivo mutagenicity (kidney tissue mutation frequency) |
|---|---|
| Target Compound Data | AAII: Mutation frequency approximately 2-fold higher than AAI baseline |
| Comparator Or Baseline | AAI: Baseline mutation frequency (reference value) |
| Quantified Difference | AAII mutation frequency ≈ 2× higher than AAI |
| Conditions | gptδ transgenic mice; 5 mg/kg intragastric administration; 5×/week for 6 weeks |
Why This Matters
For risk assessment and carcinogenicity studies, substituting AAII with AAI would severely underestimate in vivo mutagenic hazard, leading to potentially erroneous conclusions about AAII-specific carcinogenic risk.
- [1] Xing G, Qi X, Chen M, et al. Comparative study on the carcinogenicity of aristolochic acid I and aristolochic acid II in gpt delta transgenic mice. Data from Neo Biotech Product NB-64-38345 Technical Documentation; original research cited therein. Neo Biotech, Clinisciences. View Source
